Cis-4-hydroxy-D-proline betaine is an amino-acid betaine that is trans-4-hydroxy-D-proline zwitterion in which both of the hydrogens attached to the nitrogen have been replaced by methyl groups. It has a role as a plant metabolite. It is an amino-acid betaine, a secondary alcohol and a pyrrolidine alkaloid.

Turicine

CAS No.: 515-24-2

Cat. No.: VC1797797

Molecular Formula: C7H13NO3

Molecular Weight: 159.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 515-24-2 |

|---|---|

| Molecular Formula | C7H13NO3 |

| Molecular Weight | 159.18 g/mol |

| IUPAC Name | (2R,4R)-4-hydroxy-1,1-dimethylpyrrolidin-1-ium-2-carboxylate |

| Standard InChI | InChI=1S/C7H13NO3/c1-8(2)4-5(9)3-6(8)7(10)11/h5-6,9H,3-4H2,1-2H3/t5-,6-/m1/s1 |

| Standard InChI Key | MUNWAHDYFVYIKH-PHDIDXHHSA-N |

| Isomeric SMILES | C[N+]1(C[C@@H](C[C@@H]1C(=O)[O-])O)C |

| SMILES | C[N+]1(CC(CC1C(=O)[O-])O)C |

| Canonical SMILES | C[N+]1(CC(CC1C(=O)[O-])O)C |

| Melting Point | 260°C |

Introduction

Chemical Structure and Properties

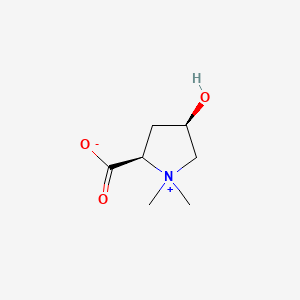

Turicine possesses the molecular formula C₇H₁₃NO₃ with a precise molecular weight of 159.18 g/mol . Its structure features a pyrrolidine ring with specific stereochemistry that contributes to its biological properties. The following table summarizes the key structural and chemical properties of turicine:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₃NO₃ |

| Molecular Weight | 159.18 g/mol |

| Monoisotopic Molecular Weight | 159.089543287 g/mol |

| IUPAC Name | (2R,4R)-4-hydroxy-1,1-dimethylpyrrolidin-1-ium-2-carboxylate |

| Chemical Classification | Amino-acid betaine, Secondary alcohol, Pyrrolidine alkaloid |

| SMILES Notation | C[N+]1(C)CC@HC[C@@H]1C([O-])=O |

| InChI | InChI=1S/C7H13NO3/c1-8(2)4-5(9)3-6(8)7(10)11/h5-6,9H,3-4H2,1-2H3/t5-,6-/m1/s1 |

The compound has a distinctive stereochemistry with specific configurations at carbons 2 and 4 of the pyrrolidine ring, as indicated by its IUPAC name. This stereochemical arrangement is crucial for its biological activity and interactions with cellular targets .

Physical and Chemical Properties

Turicine exhibits distinct physical properties that facilitate its isolation, characterization, and potential applications. When crystallized from various solvents, it forms specific structures with characteristic melting points and optical properties .

| Physical Property | Value/Description |

|---|---|

| Physical State | Crystals from water, ethanol, and ethyl acetate |

| Melting Point | 259-260°C |

| Optical Rotation | [α]D20 +37.8° (c = 1 in water) |

| Solubility | Less soluble in water than betonicine; slightly soluble in alcohol |

| Taste (Monohydrate form) | Sweet |

| pH Reaction | Neutral to litmus |

The compound forms various derivatives including monohydrate, hydrochloride, aurichloride, and platinichloride monohydrate, each with unique properties . For example, the hydrochloride derivative (C₇H₁₃NO₃·HCl) has a molecular weight of 195.64 g/mol and forms needles when crystallized from absolute alcohol, decomposing at 222°C .

Derivatives and Related Compounds

Turicine forms several important derivatives that have been characterized in scientific literature. These derivatives have distinct physical and chemical properties that may contribute to different biological activities. The following table summarizes the key characteristics of turicine derivatives:

| Derivative | Molecular Formula | Molecular Weight (g/mol) | Physical Properties |

|---|---|---|---|

| Monohydrate | C₇H₁₃NO₃·H₂O | 177.20 (approx.) | Efflorescent prisms from water, sweet taste |

| Hydrochloride | C₇H₁₃NO₃·HCl | 195.64 | Needles from abs. alcohol, dec. 222°C, [α]D24 +25° (c = 7) |

| Aurichloride | C₇H₁₃NO₃·HAuCl₄ | 498.97 | Scaly clusters from water, mp 232°C |

| Platinichloride monohydrate | (C₇H₁₃NO₃)₂·H₂PtCl₆·H₂O | 746.19 | N/A |

Turicine is stereoisomeric with betonicine, and both compounds belong to the broader class of proline derivatives . This relationship suggests potential similarities in biological activities, though specific differences may arise from their distinct stereochemical configurations.

Biological Activities and Pharmacological Properties

Research into turicine's biological activities has revealed several potential pharmacological properties that make it a compound of interest for various applications. Although research is still limited, several key biological activities have been documented:

Regenerative Properties

Studies indicate that turicine possesses regenerative properties, which may have applications in tissue repair and regenerative medicine . This activity is shared with related alkaloids found in the same plant sources, suggesting a common mechanism of action.

Appetite Regulation

Turicine has been noted to influence appetite regulation, potentially through interaction with central nervous system pathways involved in hunger and satiety . This property could be relevant for applications in weight management or treatment of appetite disorders.

Spasmolytic Effects

One of the more well-documented properties of turicine is its spasmolytic effect, which may make it useful in treating conditions associated with muscle spasms . This activity could have applications in managing gastrointestinal disorders, respiratory conditions, or other pathologies characterized by smooth muscle hyperactivity.

Interaction with Acetylcholinesterase

Research has investigated turicine's interaction with acetylcholinesterase surfaces, suggesting potential effects on cholinergic neurotransmission . The study titled "The Acetylcholinesterase Surface. VII. Interference with the Surface Binding as Reflected by Enzymatic Response to Turicine, Betonicine and Related Heterocycles" indicates that turicine may modulate enzymatic activity through surface binding interactions.

Research Applications and Analytical Methods

Turicine has been studied in various research contexts, including metabolomics analyses and pharmacological investigations. In metabolomics studies, turicine has been quantified in environmental samples, with normalized peak areas reported in specific analyses .

The compound has been characterized using various analytical techniques:

| Analytical Method | Application in Turicine Research |

|---|---|

| Nuclear Magnetic Resonance (NMR) | Structural characterization and verification |

| Mass Spectrometry | Identification and quantification in complex matrices |

| Medium Pressure Liquid Chromatography (MPLC) | Isolation and purification |

| Optical Rotation Measurement | Stereochemical characterization |

| Melting Point Determination | Physical property verification |

In one reported study, the average normalized peak area for turicine was 22,739,998.34 per liter of sea water filtered, indicating its presence in marine environments and potential ecological significance .

Related Research and Novel Derivatives

Recent research has expanded beyond natural turicine to include novel derivatives with potentially enhanced biological activities. For example, damituricin has been identified as a bioactive bromopyrrole alkaloid isolated from the Mediterranean sponge Axinella damicornis . This suggests that turicine-like structures occur across diverse biological sources and may have evolved different functional roles.

While detailed research on synthetic derivatives is limited in the available literature, the basic structure of turicine provides opportunities for chemical modifications to enhance specific properties or target particular biological pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume